

Application Note: Mass Spectrometric Analysis of N-Acetyl-d-alanyl-d-serine

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Compound of Interest

Compound Name: *n*-Acetyl-d-alanyl-d-serine

Cat. No.: B15417729

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Abstract

This application note provides a detailed protocol for the analysis of the dipeptide **N-Acetyl-d-alanyl-d-serine** using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). **N-Acetyl-d-alanyl-d-serine** and similar N-acetylated dipeptides are relevant in various fields, including peptidomimetics and drug discovery. This document outlines a comprehensive workflow, from sample preparation to data acquisition and interpretation, and includes expected fragmentation patterns to aid in structural elucidation. The provided methodologies are intended to serve as a robust starting point for researchers engaged in the characterization and quantification of this and structurally related compounds.

Introduction

N-Acetyl-d-alanyl-d-serine is a modified dipeptide with potential applications in biochemical and pharmaceutical research. The N-terminal acetylation and the presence of d-amino acids make it resistant to degradation by many common proteases, a desirable characteristic for therapeutic candidates. Mass spectrometry, particularly LC-MS/MS, is a powerful technique for the sensitive and specific analysis of such compounds.^{[1][2]} This application note details the experimental procedures for the analysis of **N-Acetyl-d-alanyl-d-serine**, providing researchers with a framework for its identification and characterization.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for successful mass spectrometric analysis of peptides to ensure sample cleanliness and compatibility with the ionization source.[3]

Materials:

- **N-Acetyl-d-alanyl-d-serine** standard
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Formic acid (FA), LC-MS grade
- Solid Phase Extraction (SPE) cartridges (e.g., C18)

Protocol:

- **Standard Solution Preparation:** Prepare a 1 mg/mL stock solution of **N-Acetyl-d-alanyl-d-serine** in HPLC-grade water. Serially dilute the stock solution to create working standards at desired concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).
- **Sample Clean-up (if necessary):** For complex matrices, a solid-phase extraction (SPE) step is recommended to remove interfering substances like salts and detergents.[3]
 - Condition a C18 SPE cartridge with 1 mL of acetonitrile, followed by 1 mL of 0.1% formic acid in water.
 - Load the sample onto the cartridge.
 - Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts.
 - Elute the peptide with 1 mL of 50% acetonitrile containing 0.1% formic acid.
- **Final Sample Preparation:** Dry the eluted sample under a stream of nitrogen or by vacuum centrifugation. Reconstitute the sample in a solvent suitable for LC-MS analysis, typically

95:5 water:acetonitrile with 0.1% formic acid.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Instrumentation:

- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

LC Parameters:

- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m particle size)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient:
 - 0-2 min: 2% B
 - 2-15 min: 2-50% B
 - 15-17 min: 50-95% B
 - 17-19 min: 95% B
 - 19-20 min: 95-2% B
 - 20-25 min: 2% B (re-equilibration)
- Flow Rate: 0.3 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 μ L

MS Parameters (Positive Ion Mode):

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Capillary Voltage: 3.5 kV
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Cone Gas Flow: 50 L/hr
- Desolvation Gas Flow: 600 L/hr
- Full Scan MS (MS1): m/z 50 - 500
- Tandem MS (MS2): Product ion scan of the precursor ion $[M+H]^+$. Collision-induced dissociation (CID) with argon as the collision gas. The collision energy should be optimized for the specific instrument but can be started around 15-30 eV.

Data Presentation

The expected mass of **N-Acetyl-d-alanyl-d-serine** ($C_8H_{14}N_2O_5$) is 218.08 g/mol . In positive ion mode ESI, the protonated molecule $[M+H]^+$ will have a theoretical m/z of 219.0921.

Table 1: Theoretical m/z of **N-Acetyl-d-alanyl-d-serine** and its common adducts.

Ion Species	Theoretical m/z
$[M+H]^+$	219.0921
$[M+Na]^+$	241.0740
$[M+K]^+$	257.0479

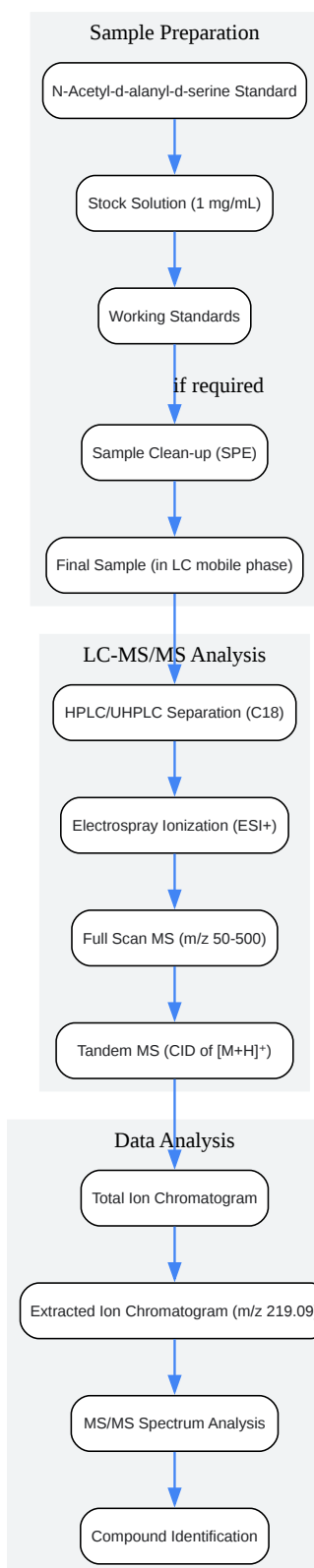
Table 2: Predicted Major Fragment Ions of $[M+H]^+$ of **N-Acetyl-d-alanyl-d-serine** in MS/MS.

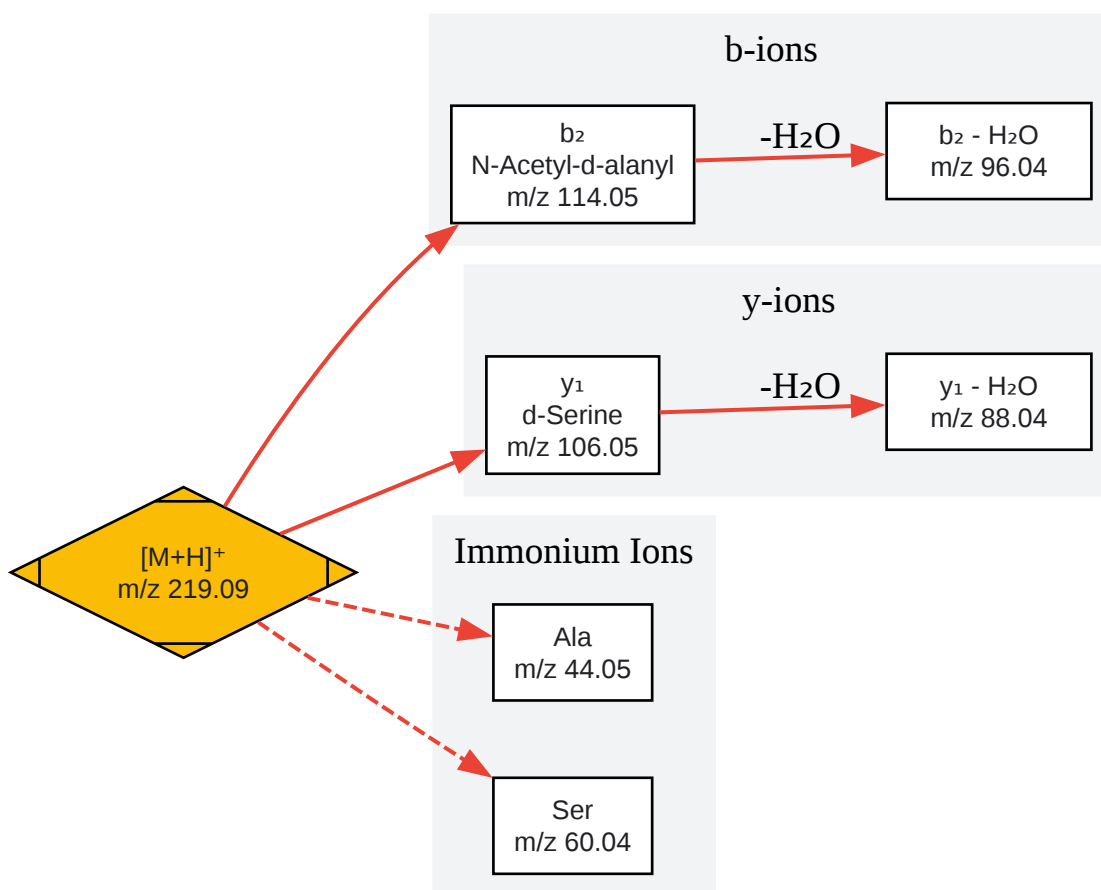
Fragment Ion	Proposed Structure	Theoretical m/z
b ₂	N-Acetyl-d-alanyl	114.0550
y ₁	d-Serine	106.0499
b ₂ -H ₂ O	Dehydrated N-Acetyl-d-alanyl	96.0444
y ₁ -H ₂ O	Dehydrated d-Serine	88.0393
Immonium ion (Ala)	44.0495	
Immonium ion (Ser)	60.0444	

Note: The fragmentation of serine-containing peptides often involves the neutral loss of water. The formation of an oxazoline structure from the dehydration of N-acetylated serine has also been reported.[\[4\]](#)

Visualizations

Signaling Pathways and Experimental Workflows





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